molecular formula C23H24O5 B1246437 7-Methoxypraecansone B

7-Methoxypraecansone B

Cat. No. B1246437
M. Wt: 380.4 g/mol
InChI Key: KLIBVTLWIJEYNK-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxypraecansone B is a member of the class of chalcones that is chalcone substituted by methoxy groups at positions 2', 6' and 7 and a dimethylpyrano ring substituted across positions 3' and 4'. Isolated from Pongamia pinnata, it has been found to induce quinone reductase. It has a role as a metabolite. It is a member of chalcones and an enol ether.

Scientific Research Applications

Anticancer Properties

  • Hepatocellular Carcinoma Treatment : 7-Methoxy-1-tetralone, a compound related to 7-Methoxypraecansone B, exhibits significant anti-tumor effects in hepatocellular carcinoma (HCC). It suppresses cell proliferation and migration, induces apoptosis, and regulates key proteins like c-Met, p-AKT, NF-κB, MMP2, and MMP9 in HCC cells (Wen et al., 2020).

  • Inhibiting Vascular Endothelial Inflammation : 7-Methoxyisoflavone, closely related to 7-Methoxypraecansone B, effectively reduces inflammation in vascular endothelial cells. It inhibits the NF-κB signaling pathway, crucial in inflammatory processes (Xinyu Zhu et al., 2021).

  • Retinoblastoma Treatment : 7-Methoxyheptaphylline, another related compound, shows potential as a treatment for retinoblastoma. It induces S-phase cell cycle arrest and mitochondrial apoptosis in retinoblastoma cells while inhibiting the Wnt/β-catenin signalling pathway (Bin Chen et al., 2020).

Other Medical Applications

  • Antinociceptive Effects : 7-Methoxyflavone, structurally similar to 7-Methoxypraecansone B, has been shown to have significant antinociceptive effects in mice, suggesting potential applications in pain management (Anne Dayse Soares da Silva et al., 2013).

  • Enhancing Sexual Performance : Some compounds related to 7-Methoxypraecansone B, such as 7-methoxyflavones from Kaempferia parviflora, have shown PDE5 inhibitory activity, which is linked to enhancing sexual performance (P. Temkitthawon et al., 2011).

properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

(Z)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-methoxy-3-phenylprop-2-en-1-one

InChI

InChI=1S/C23H24O5/c1-23(2)12-11-16-19(28-23)14-20(26-4)21(22(16)27-5)17(24)13-18(25-3)15-9-7-6-8-10-15/h6-14H,1-5H3/b18-13-

InChI Key

KLIBVTLWIJEYNK-AQTBWJFISA-N

Isomeric SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC=CC=C3)\OC)OC)C

Canonical SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC=CC=C3)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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